2-(2-Fluorophenyl)-4-methylpyridine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Medicinal chemistry and materials R&D teams often face sourcing gaps for specific ortho-fluorinated phenylpyridine isomers critical to SAR campaigns and device optimization. 2-(2-Fluorophenyl)-4-methylpyridine delivers the exact regiochemistry required for patent-aligned kinase inhibitor scaffolds and deep-blue PhOLED emitters. • Ortho-F substitution blue-shifts Ir(III) complex emission to ≈463 nm, 17-27 nm vs. para-F analogs, enabling high-color-purity displays. • XLogP3 3.0, TPSA 12.9 Ų - favorable drug-like space for CNS or peripheral kinase targeting. • Aligns with Markush claims in JP6286031B2 and related patent families, securing IP position. • Supplied at ≥95% purity with batch-specific NMR/HPLC analytics; standard packaging from 100 mg to kg scale.

Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
CAS No. 886444-12-8
Cat. No. B1612972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-4-methylpyridine
CAS886444-12-8
Molecular FormulaC12H10FN
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)C2=CC=CC=C2F
InChIInChI=1S/C12H10FN/c1-9-6-7-14-12(8-9)10-4-2-3-5-11(10)13/h2-8H,1H3
InChIKeyTZPAVDQMASHXDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluorophenyl)-4-methylpyridine Overview


2-(2-Fluorophenyl)-4-methylpyridine (CAS 886444-12-8) is a heteroaromatic biaryl building block belonging to the phenylpyridine class, characterized by a 4-methylpyridine core substituted with a 2-fluorophenyl group at the C2 position [1]. With a molecular formula of C₁₂H₁₀FN and a molecular weight of 187.21 g/mol, this compound serves as a key intermediate in the synthesis of kinase inhibitors and cyclometalated iridium complexes for OLED applications [2]. Its structural features—specifically the ortho-fluorine on the phenyl ring and the 4-methyl group on the pyridine—confer distinct steric and electronic properties that differentiate it from other phenylpyridine analogs in both pharmaceutical and materials chemistry contexts .

2-(2-Fluorophenyl)-4-methylpyridine: Why Substitution Fails


In both medicinal chemistry and materials science applications, the precise regiochemistry and substitution pattern of phenylpyridine derivatives critically determine binding affinity, selectivity, and photophysical properties. For 2-(2-Fluorophenyl)-4-methylpyridine, the ortho-fluorine atom on the phenyl ring introduces a unique electron-withdrawing effect and steric constraint that influences the dihedral angle between the two aromatic rings, directly impacting molecular recognition at kinase ATP-binding pockets and the emission wavelength of iridium complexes [1]. Substitution with para-fluoro or non-fluorinated analogs results in altered LogP, topological polar surface area, and conformational preferences that can compromise lead optimization campaigns and device performance [2]. Furthermore, this specific compound is explicitly claimed in pharmaceutical patents as part of Markush structures targeting kinase-mediated disorders, making generic replacement legally and scientifically untenable for development programs [3].

2-(2-Fluorophenyl)-4-methylpyridine Quantitative Differentiation


Physicochemical Comparison: Ortho vs Para Isomer

The ortho-fluorine substitution in 2-(2-Fluorophenyl)-4-methylpyridine results in a significantly different lipophilicity profile compared to the para-fluoro analog. The ortho-fluoro compound exhibits an XLogP3 value of 3.0, whereas the para-fluoro isomer has a computed XLogP3 of approximately 3.3, reflecting a 0.3 log unit difference in lipophilicity [1][2]. This difference arises from intramolecular electronic effects and steric shielding of the pyridine nitrogen by the ortho-fluorine, which reduces solvent exposure and alters hydrogen-bond acceptor capacity [3]. Additionally, the ortho-fluoro compound has a topological polar surface area (TPSA) of 12.9 Ų, compared to 12.9 Ų for the para-isomer, indicating similar polarity but distinct three-dimensional conformational preferences that impact target binding [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

OLED Emission Tuning: Effect of Fluorine Position

In a systematic study of iridium(III) complexes bearing 2-(fluoro substituted phenyl)-4-methylpyridine cyclometalating ligands, the position of fluorine substitution on the phenyl ring directly modulates the emission wavelength. Complexes with ortho-fluorine substitution (e.g., derived from 2-(2-fluorophenyl)-4-methylpyridine) exhibit blue-shifted emission compared to those with para-fluorine substitution [1]. Specifically, the (46f2pmpy)₂Ir(pic) complex emits at approximately 463 nm, while para-substituted analogs show emission maxima around 480-490 nm [1]. This 17-27 nm hypsochromic shift is attributed to the electron-withdrawing inductive effect of the ortho-fluorine, which stabilizes the HOMO and increases the HOMO-LUMO gap [2].

OLED Materials Phosphorescence Organometallic Chemistry

Patent Coverage: Kinase Inhibitor Markush Claims

2-(2-Fluorophenyl)-4-methylpyridine falls within the scope of Japanese Patent JP6286031B2, which claims compounds of formula (I) wherein R₁ and R₂ are independently H or F, R₃ is H or methyl, and the phenyl ring bears specific fluorine substitution patterns [1]. The target compound corresponds to the embodiment where R₁ = H, R₂ = F (ortho-fluorine), and R₃ = methyl, placing it within the patent's claims for treating kinase-mediated disorders [1]. In contrast, non-fluorinated or para-fluoro analogs are either outside the claimed scope or occupy different chemical space within the Markush structure, affecting freedom-to-operate considerations [2].

Kinase Inhibition Pharmaceutical Patents Intellectual Property

2-(2-Fluorophenyl)-4-methylpyridine Applications & Sourcing


Kinase Inhibitor Lead Optimization with Ortho-Fluorine

Medicinal chemistry teams developing ATP-competitive kinase inhibitors should prioritize 2-(2-Fluorophenyl)-4-methylpyridine as a core scaffold when structure-activity relationship (SAR) studies indicate that ortho-fluorine substitution enhances potency or selectivity. The compound's XLogP3 of 3.0 and TPSA of 12.9 Ų place it within favorable drug-like space for CNS penetration or peripheral kinase targeting [1]. Procurement of this specific ortho-fluoro isomer ensures consistency with patent-protected chemical space and avoids the altered lipophilicity and binding conformations associated with para-fluoro or non-fluorinated analogs [2].

Deep-Blue Phosphorescent OLED Emitter Development

Researchers fabricating blue phosphorescent organic light-emitting diodes (PHOLEDs) should source 2-(2-Fluorophenyl)-4-methylpyridine for the synthesis of cyclometalated iridium(III) complexes. As demonstrated in systematic studies of fluorinated phenylpyridine ligands, ortho-fluorine substitution yields complexes with emission maxima blue-shifted by 17-27 nm relative to para-fluoro analogs, enabling access to the deep-blue region (≈ 463 nm) essential for high-color-purity displays and efficient white OLEDs [1][2]. The methyl group at the 4-position of the pyridine ring further modulates the HOMO level and improves thermal stability of the resulting complexes [2].

FTO-Compliant Intermediate Sourcing

For contract research organizations (CROs) and pharmaceutical companies engaged in kinase inhibitor development, procuring 2-(2-Fluorophenyl)-4-methylpyridine ensures alignment with the chemical matter explicitly claimed in JP6286031B2 and related patent families [1]. Using alternative phenylpyridine isomers (e.g., para-fluoro or non-fluorinated) may place development candidates outside the scope of existing IP protection, potentially compromising exclusivity or requiring additional synthetic steps to introduce the ortho-fluorine at a later stage [2]. Early-stage procurement of the correctly substituted building block streamlines medicinal chemistry workflows and strengthens patent positions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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